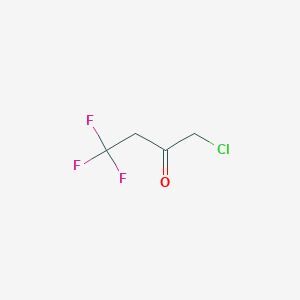

1-Chloro-4,4,4-trifluorobutan-2-one

Description

Significance of Fluorine and Chlorine in Organic Chemistry

The introduction of fluorine and chlorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnumberanalytics.comnumberanalytics.com

Fluorine , the most electronegative element, possesses a small atomic size, comparable to that of a hydrogen atom. numberanalytics.com This allows for the replacement of hydrogen with fluorine without significant steric alteration of the molecule. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to organofluorine compounds. lew.ro This stability is a highly desirable trait in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Chlorine , while also an electronegative halogen, offers a different set of properties that are highly valuable in synthesis. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making chlorine a good leaving group in nucleophilic substitution and elimination reactions. imperial.eduwikipedia.org This reactivity is a cornerstone of organic synthesis, enabling the introduction of a wide variety of functional groups. mdpi.com Chlorinated compounds are found in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orgrsc.org The presence of a chlorine atom can influence the electronic environment of a molecule and serve as a handle for further chemical modifications, including cross-coupling reactions. rsc.org

The dual presence of both fluorine and chlorine in a single molecule, as seen in 1-Chloro-4,4,4-trifluorobutan-2-one, creates a compound with a unique combination of stability, conferred by the trifluoromethyl group, and reactivity, associated with the α-chloro position.

Overview of Halogenated Ketones as Synthetic Intermediates

Halogenated ketones, particularly α-haloketones, are highly versatile building blocks in organic synthesis. nih.govnih.gov The presence of a halogen atom adjacent to a carbonyl group activates the α-carbon for nucleophilic attack, making these compounds excellent electrophiles. wikipedia.orgwikipedia.org

They participate in a wide range of chemical reactions, including:

Nucleophilic Substitution: The halogen atom can be readily displaced by a variety of nucleophiles, a reaction that is fundamental to the construction of more complex molecules. wikipedia.org

Elimination Reactions: Treatment with a base can lead to the formation of α,β-unsaturated ketones, which are themselves important synthetic intermediates. libretexts.org

Rearrangements: The Favorskii rearrangement is a characteristic reaction of α-haloketones that leads to the formation of carboxylic acid derivatives. nih.gov

Heterocycle Synthesis: The bifunctional nature of α-haloketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes them key precursors for the synthesis of various heterocycles such as thiazoles and pyrroles. wikipedia.org

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone at the α-position using an elemental halogen under acidic or basic conditions. nih.govwikipedia.org The choice of reaction conditions can influence the selectivity of the halogenation. wikipedia.org

Positioning of this compound within Fluorinated Keto-Compound Research

This compound belongs to the class of polyhalogenated ketones, which are of significant interest in the development of new synthetic methodologies and functional molecules. The trifluoromethyl group (CF3) is a key feature, known for its strong electron-withdrawing nature and its ability to enhance the stability of adjacent chemical groups. scispace.com Research into fluorinated ketones is driven by the desire to create novel compounds with unique properties for applications in pharmaceuticals, materials science, and other areas. scispace.comacs.org

The specific structure of this compound, with a chlorine atom at the α-position and a trifluoromethyl group at the γ-position, suggests a unique reactivity profile. The electron-withdrawing effect of the trifluoromethyl group is expected to influence the reactivity of both the carbonyl group and the α-chloro position. This makes it a potentially valuable intermediate for the synthesis of more complex fluorinated molecules.

While specific, in-depth research focused solely on this compound is not extensively documented in readily available literature, its structural motifs are found in related compounds that are subjects of active research. For instance, the synthesis and reactions of other fluorinated and chlorinated ketones are widely studied. sapub.orgbeilstein-journals.org The development of synthetic methods for compounds like 4,4,4-trifluoro-1-butanol (B1295206) and other fluorinated butanones and butenes indicates the general interest in this class of molecules as building blocks for larger, functionalized systems. chemicalbook.comgoogle.com

The study of such compounds contributes to the broader understanding of how the interplay between different halogen atoms on a carbon skeleton can be exploited for selective chemical transformations. Further investigation into the specific reactivity and synthetic applications of this compound is warranted to fully elucidate its potential as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4,4,4-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJLGVYDLXQEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55932-04-2 | |

| Record name | 1-chloro-4,4,4-trifluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 4,4,4 Trifluorobutan 2 One

Reactions at the Carbonyl Functionality

The carbonyl group in 1-Chloro-4,4,4-trifluorobutan-2-one is highly electrophilic, a characteristic significantly enhanced by the inductive effects of the adjacent trifluoromethyl and chloro substituents. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon of this compound is a facile process. A variety of nucleophiles, including organometallic reagents, hydrides, and heteroatomic nucleophiles, readily add to the carbonyl group to form tetrahedral intermediates. youtube.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol. youtube.com

The presence of the trifluoromethyl group plays a crucial role in these reactions. Its strong electron-withdrawing nature polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and thus its susceptibility to nucleophilic attack. This effect generally leads to faster reaction rates compared to non-fluorinated ketones.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-Chloro-4,4,4-trifluoro-2-butanol |

| Organolithium | Methyllithium (CH₃Li) | 1-Chloro-2-methyl-4,4,4-trifluorobutan-2-ol |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 1-Chloro-2-phenyl-4,4,4-trifluorobutan-2-ol |

Enolization and Condensation Reactions

Like other ketones possessing α-hydrogens, this compound can undergo enolization. The presence of the electron-withdrawing trifluoromethyl and chloro groups increases the acidity of the α-protons on the methylene (B1212753) (C3) position, facilitating the formation of the corresponding enol or enolate under basic or acidic conditions. Research on structurally similar 1-aryl-4,4,4-trifluorobutane-1,3-diones demonstrates their facile conversion to enolates. nih.gov

These enolates are key intermediates in condensation reactions, such as the aldol (B89426) condensation. In a typical aldol condensation, the enolate of this compound would act as a nucleophile, attacking the carbonyl group of another molecule of the ketone or a different carbonyl compound. industrialchemicals.gov.aunih.gov This would result in the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. While specific studies on the self-condensation of this compound are not prevalent, the general principles of aldol chemistry suggest this reactivity is highly probable. industrialchemicals.gov.aunih.gov

Reactivity of the Chloro and Trifluoromethyl Substituents

The chloro and trifluoromethyl groups are not mere spectators in the reactivity of this compound; they actively participate in and influence a range of chemical transformations.

Nucleophilic Substitution of the Alpha-Chlorine Atom

The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution. α-Halo ketones are known to be significantly more reactive towards SN2 reactions than their corresponding alkyl halides. This enhanced reactivity is attributed to the orbital overlap between the π-system of the carbonyl group and the σ* anti-bonding orbital of the C-Cl bond, which lowers the energy of the transition state for nucleophilic attack.

Nucleophiles can displace the chloride ion to form a variety of α-substituted trifluoromethyl ketones. This reaction provides a valuable pathway for the introduction of different functional groups at the α-position.

Table 2: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Iodide | Sodium Iodide (NaI) | 1-Iodo-4,4,4-trifluorobutan-2-one |

| Azide | Sodium Azide (NaN₃) | 1-Azido-4,4,4-trifluorobutan-2-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-4,4,4-trifluorobutan-2-one |

Reactivity of the Trifluoromethyl Group in this compound

The trifluoromethyl group is generally considered to be chemically robust and non-reactive under many conditions. Its primary role in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it significantly influences the reactivity of the adjacent carbonyl and α-chloro functionalities as previously discussed.

However, under certain harsh reaction conditions or with specific reagents, the C-F bonds or the entire CF₃ group can be involved in transformations, although this is less common. For instance, some defluorination reactions of trifluoromethyl ketones have been reported in the literature, often promoted by strong reducing agents or specific metal complexes.

Carbanion Chemistry Derived from this compound

The acidity of the α-protons in this compound allows for the generation of a carbanion at the C3 position upon treatment with a suitable base. The resulting carbanion is stabilized by the inductive effect of the adjacent trifluoromethyl group. siue.edu Fluorinated carbanions are known to be useful intermediates in organic synthesis. siue.edu

This carbanion can then participate in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides, or it can add to other electrophiles such as aldehydes, ketones, and esters. The synthetic utility of carbanions derived from related trifluoromethyl ketones has been demonstrated in the literature, suggesting that the carbanion of this compound would be a valuable synthon for the construction of more complex fluorinated molecules.

Intramolecular Transformations and Cyclization Reactions

Formation of Fluorinated Heterocycles

This compound serves as a key building block for the synthesis of a variety of fluorinated heterocycles. Its ability to react with dinucleophiles leads to the formation of stable ring structures incorporating the trifluoromethyl group, a moiety of significant interest in medicinal and agricultural chemistry due to its ability to enhance properties like metabolic stability and lipophilicity.

The general strategy for forming these heterocycles involves the initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular cyclization through the displacement of the chlorine atom. This sequence allows for the construction of five- and six-membered heterocyclic rings.

Reaction with Hydrazine (B178648) Derivatives to form Pyrazoles:

The reaction of this compound with hydrazine or its substituted derivatives is a common method for synthesizing trifluoromethyl-substituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole (B372694) ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on the hydrazine and the reaction conditions.

Reaction with Hydroxylamine (B1172632) to form Isoxazoles:

Similarly, the condensation of this compound with hydroxylamine hydrochloride leads to the formation of trifluoromethyl-substituted isoxazoles. The initial reaction forms an oxime, which subsequently cyclizes to the isoxazole (B147169) ring. acs.org The reaction conditions, particularly the pH, can influence the outcome and yield of the reaction.

Reaction with Urea (B33335) and Thiourea (B124793) to form Pyrimidines and Thiazoles:

The reaction with urea or thiourea provides access to trifluoromethylated pyrimidinones (B12756618) and thiazolinones, respectively. These reactions typically require basic conditions to facilitate the nucleophilic attack and subsequent cyclization. For instance, the reaction with thiosemicarbazide (B42300) can lead to the formation of pyrazoline-N-thioamides, which can be further cyclized to form thiazole (B1198619) derivatives. nih.gov

Table 1: Synthesis of Fluorinated Heterocycles from this compound Analogues and Dinucleophiles

| Dinucleophile | Resulting Heterocycle | General Reaction Conditions |

| Hydrazine | Pyrazole | Basic or acidic catalysis |

| Hydroxylamine | Isoxazole | Basic medium |

| Urea | Pyrimidinone | Basic conditions |

| Thiourea | Thiazolinone | Basic conditions |

| 3-amino-1,2,4-triazole | nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Acidic catalysis (e.g., p-toluenesulfonic acid) nih.gov |

This table summarizes the general outcomes of reactions between α-haloketones like this compound and various dinucleophiles, leading to the formation of different heterocyclic systems.

Rearrangement Pathways

In addition to cyclization reactions, this compound can undergo rearrangement reactions, most notably the Favorskii rearrangement. This rearrangement is characteristic of α-halo ketones and proceeds in the presence of a base. nih.gov

The mechanism of the Favorskii rearrangement is thought to involve the formation of a cyclopropanone (B1606653) intermediate. nih.govclockss.org The base abstracts a proton from the carbon on the opposite side of the carbonyl group from the chlorine atom, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack to displace the chloride, forming a highly strained trifluoromethyl-substituted cyclopropanone. Subsequent attack of a nucleophile (such as a hydroxide (B78521) or alkoxide ion) on the cyclopropanone ring leads to its opening and the formation of a carboxylic acid derivative (acid, ester, or amide), where the carbon skeleton has been rearranged. nih.govnih.gov

The presence of the electron-withdrawing trifluoromethyl group can significantly influence the acidity of the α-protons and the stability of the intermediates, thereby affecting the reaction pathway and yield. While the haloform reaction is a competing pathway for trihalomethyl ketones, the Favorskii rearrangement is often a major route for α-halo ketones. nih.gov

Table 2: Potential Products of Favorskii Rearrangement of this compound

| Base/Nucleophile | Potential Rearrangement Product |

| Hydroxide (e.g., NaOH) | 3,3,3-Trifluoro-2-methylpropanoic acid |

| Alkoxide (e.g., NaOCH₃) | Methyl 3,3,3-trifluoro-2-methylpropanoate |

| Amine (e.g., RNH₂) | N-Alkyl-3,3,3-trifluoro-2-methylpropanamide |

This table illustrates the expected products from the Favorskii rearrangement of this compound under different basic conditions, leading to various carboxylic acid derivatives.

Applications of 1 Chloro 4,4,4 Trifluorobutan 2 One in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

The unique structural features of 1-Chloro-4,4,4-trifluorobutan-2-one make it an ideal starting point for the synthesis of a wide array of complex molecules containing the trifluoromethyl group. The presence of the chlorine atom at the α-position to the ketone provides a reactive handle for nucleophilic substitution and other transformations, while the trifluoromethyl group imparts desirable properties to the final products.

Synthesis of Pharmaceutical Intermediates and Analogues

The trifluoromethyl group is a prevalent motif in many modern pharmaceuticals, and this compound serves as a key precursor to various pharmaceutical intermediates. rsc.org For instance, it can be envisioned as a starting material for the synthesis of trifluoromethylated amino acids, which are valuable building blocks for peptidomimetics and other drug candidates. The asymmetric synthesis of compounds like anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid highlights the importance of trifluoromethylated four-carbon units in medicinal chemistry. researchgate.net Although direct synthesis from this compound is not explicitly detailed in these examples, the structural similarity suggests its potential as a precursor through reductive amination and subsequent stereoselective transformations.

The development of novel inhibitors for various biological targets often relies on the synthesis of analogues of existing drugs. The substitution pattern of this compound allows for the introduction of the trifluoromethyl group into different molecular scaffolds, enabling the exploration of structure-activity relationships. For example, in the development of potent inhibitors for c-KIT kinase, a target in gastrointestinal stromal tumors, various substituted phenyl acetamide (B32628) derivatives have been synthesized, some of which contain the trifluoromethylphenyl moiety. wikipedia.org The reactivity of the α-chloroketone in this compound could be exploited to attach such trifluoromethylated side chains to a core scaffold, facilitating the generation of new pharmaceutical analogues.

Preparation of Agrochemical Scaffolds

The agrochemical industry has also extensively utilized the benefits of fluorine incorporation to develop new and effective pesticides and herbicides. nih.govacs.org Trifluoromethyl-containing compounds are prominent in this sector. While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its potential as a building block for novel agrochemical scaffolds is significant. For example, the synthesis of various trifluoromethyl-substituted heterocyclic compounds, which form the core of many pesticides, often involves the use of fluorinated building blocks. rsc.org The reactivity of this compound could be harnessed in condensation reactions with various nucleophiles to construct these heterocyclic systems, thereby providing access to new classes of potential agrochemicals.

Role in the Formation of Fluorinated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of a trifluoromethyl group can significantly enhance their biological activity. This compound is a valuable precursor for the synthesis of a variety of trifluoromethyl-containing heterocyclic systems.

Precursors for Trifluoromethyl-Containing Aziridines and Azetidines

Trifluoromethyl-substituted aziridines and azetidines are of considerable interest in medicinal chemistry due to their unique conformational constraints and potential as building blocks for more complex nitrogen-containing molecules. The synthesis of 1-alkyl-2-(trifluoromethyl)aziridines has been achieved through a multi-step sequence starting from a related precursor. This process involves the formation of an N-(1-chloromethyl-2,2,2-trifluoroethylidene)alkylamine, which is conceptually derivable from this compound through reaction with a primary amine followed by dehydration. Subsequent reduction and ring closure yield the desired trifluoromethylated aziridine. nih.gov This highlights a potential, albeit indirect, pathway from this compound to these valuable heterocycles.

Similarly, the synthesis of 2-(trifluoromethyl)azetidines has been explored, with some methods relying on the cyclization of γ-chloro-(trifluoromethyl)amines. These precursors can be prepared from ethyl trifluoroacetoacetate, a compound structurally related to this compound. This suggests that with appropriate synthetic modifications, this compound could serve as a viable starting material for these important four-membered rings.

Synthesis of Other Heteroaromatic and Heterocyclic Compounds

The reactivity of the α-chloroketone functionality in this compound opens up avenues for the synthesis of a broader range of trifluoromethylated heterocycles. For instance, the Hantzsch pyridine (B92270) synthesis, a classic method for preparing dihydropyridines, involves the condensation of a β-ketoester, an aldehyde, and ammonia. A modified approach using an α-haloketone like this compound in place of a standard ketone could potentially lead to the formation of trifluoromethyl-substituted pyridines or their derivatives. These compounds are key components in many agrochemicals and pharmaceuticals. nih.gov

Furthermore, reactions of α-haloketones with various binucleophiles are well-established routes to a wide array of five- and six-membered heterocycles. nih.gov For example, condensation with thiourea (B124793) or thioamides can yield trifluoromethyl-substituted thiazoles, while reaction with hydrazines can lead to the formation of trifluoromethylated pyrazoles or pyridazines. The synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from β-alkoxyvinyl trifluoromethylketones demonstrates the utility of such building blocks in accessing novel heterocyclic scaffolds. rsc.org

Contribution to Catalysis and Asymmetric Synthesis

While direct catalytic applications of this compound itself are not widely reported, its structure as an α-haloketone places it within a class of compounds that are important substrates in catalytic asymmetric reactions. nih.govorganic-chemistry.orgrsc.org The development of methods for the enantioselective transformation of α-haloketones is a significant area of research in organic synthesis.

For instance, catalytic asymmetric α-alkylation of ketones and their derivatives is a powerful tool for the construction of chiral centers. organic-chemistry.org Although these methods often focus on the enolate chemistry of the ketone, the presence of the α-chloro substituent in this compound offers an alternative handle for asymmetric transformations. For example, stereoconvergent cross-coupling reactions of racemic α-haloketones with organometallic reagents, catalyzed by chiral transition metal complexes, have been developed. nih.gov Applying such a methodology to this compound could provide a route to enantiomerically enriched α-aryl or α-alkyl trifluoromethyl ketones, which are valuable chiral building blocks.

Furthermore, the asymmetric reduction of the ketone functionality in this compound would lead to chiral chlorohydrins. These products are versatile intermediates that can be converted into a variety of other chiral molecules, including epoxides and amino alcohols, which are important components of many pharmaceutical agents.

While the direct catalytic use of this compound is not a primary focus of current research, its role as a key substrate in the development and application of new asymmetric catalytic methods is of considerable importance. The insights gained from studying its reactivity can contribute to the broader field of asymmetric catalysis and the synthesis of complex, enantiomerically pure fluorinated molecules.

Ligand and Catalyst Component Design

The synthesis of novel ligands is a cornerstone of modern catalysis, enabling the development of highly efficient and selective chemical transformations. Fluorinated compounds, in particular, have been explored for their unique electronic and steric properties when incorporated into ligand scaffolds. These properties can significantly influence the activity and selectivity of the corresponding metal complexes.

While the structure of this compound suggests its potential for derivatization into chiral ligands or catalyst components, the current body of scientific literature does not provide concrete examples or detailed research findings of such applications. There are no readily available reports on the synthesis of, for example, chiral bidentate ligands or N-heterocyclic carbene (NHC) precursors derived from this specific ketone. The development of new catalysts often involves the strategic placement of functional groups that can coordinate to a metal center and create a specific chiral environment. Although theoretically possible with this compound, this potential remains underexplored in published research.

Stereoselective Transformations

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the preparation of pharmaceuticals and other biologically active compounds. Chiral building blocks containing fluorine have gained considerable attention for their role in creating stereochemically complex molecules with unique properties.

The ketone and trifluoromethyl functionalities of this compound make it a potential substrate for various stereoselective reactions, such as asymmetric reductions, aldol (B89426) reactions, or the introduction of the trifluoromethylated chloromethyl ketone moiety into a chiral framework. However, a review of the available scientific literature does not reveal any specific studies detailing the use of this compound in stereoselective transformations. There is a lack of published data on its reactions with chiral reagents or catalysts to produce enantiomerically enriched or diastereomerically pure products. Consequently, there are no established protocols or research findings to populate data tables on yields, enantiomeric excesses, or diastereomeric ratios for reactions involving this compound.

Spectroscopic and Chromatographic Characterization of 1 Chloro 4,4,4 Trifluorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1-Chloro-4,4,4-trifluorobutan-2-one, 1H, 13C, and 19F NMR are particularly informative.

Proton NMR (1H NMR)

The 1H NMR spectrum of this compound is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The methylene (B1212753) group adjacent to the chlorine atom (Cl-CH2-) and the methylene group adjacent to the carbonyl group (-C(O)-CH2-) will have characteristic chemical shifts. The integration of the signals will correspond to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons will result in splitting of the signals, following the n+1 rule, providing further structural information. docbrown.info

Table 1: Predicted 1H NMR Data for this compound Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cl-CH 2- | 3.5 - 4.5 | Triplet |

| -C(O)-CH 2- | 3.0 - 3.5 | Quartet |

Carbon-13 NMR (13C NMR)

The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon. chemconnections.org The carbonyl carbon (C=O) is typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The carbon bonded to chlorine will be downfield compared to a standard alkane carbon, and the carbons of the trifluoromethyl group will also have a characteristic shift.

Table 2: Predicted 13C NMR Data for this compound Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C l-CH2- | 40 - 50 |

| -C (O)-CH2- | 200 - 210 |

| -C(O)-C H2- | 35 - 45 |

| -C F3 | 120 - 130 (quartet due to C-F coupling) |

Fluorine-19 NMR (19F NMR)

19F NMR is a highly sensitive technique for compounds containing fluorine. icpms.cz The three equivalent fluorine atoms of the trifluoromethyl group in this compound will give a single signal. The chemical shift of this signal is a key identifier for the -CF3 group. ucsb.edu Coupling between the fluorine nuclei and the adjacent methylene protons (3JHF) would be expected, potentially leading to a triplet in the 19F NMR spectrum, although this can sometimes be broadened. The large chemical shift range of 19F NMR minimizes the chances of signal overlap. icpms.cz

Table 3: Predicted 19F NMR Data for this compound Note: Chemical shifts are typically referenced to a standard like CFCl3.

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF 3 | -60 to -80 | Singlet or Triplet |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula (C4H4ClF3O) with high confidence. guidechem.com The exact mass is calculated based on the most abundant isotopes of the constituent elements. The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl in a roughly 3:1 ratio.

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]+ (for 35Cl) | 159.9902769 |

| [M+2]+ (for 37Cl) | 161.9873259 |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like this compound. nih.gov The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and detected. This provides both the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum for structural confirmation. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. nih.gov The compound is separated by liquid chromatography and then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions for analysis. nih.gov

These coupled techniques are invaluable for identifying and quantifying this compound in complex matrices.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide fundamental information about the molecular structure and electronic transitions within a compound. Infrared (IR) spectroscopy probes the vibrational modes of molecules, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic excitations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For this compound, characteristic absorption bands are expected for the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), and the carbon-fluorine bonds (C-F).

A comprehensive analysis would involve recording the IR spectrum of a purified sample and assigning the observed absorption bands to the specific vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For this compound, the carbonyl group contains a π system and non-bonding electrons, which can undergo n → π* and π → π* transitions. The n → π* transition is typically weak and occurs at longer wavelengths (around 270-300 nm for simple ketones), while the π → π* transition is more intense and occurs at shorter wavelengths.

Detailed experimental UV-Vis spectroscopic data, including the λmax and molar absorptivity values for this compound, are not specified in the available literature. A thorough characterization would require dissolving the compound in a suitable transparent solvent (like hexane (B92381) or ethanol) and recording its UV-Vis absorption spectrum to determine these key parameters.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) is suitable for volatile compounds, while high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for a wider range of compounds, including those that are less volatile or thermally sensitive.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for the analysis and purity determination of volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase in a column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Specific experimental conditions for the GC analysis of this compound, such as the type of stationary phase, column temperature, and detector, are not detailed in the reviewed literature. However, for fluorinated compounds, columns with stationary phases of varying polarity, from non-polar (e.g., polydimethylsiloxane) to more polar (e.g., polyethylene (B3416737) glycol), can be employed to achieve optimal separation. A flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide sensitive detection and, in the case of MS, structural information for the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation and quantification of compounds in a liquid mobile phase. These methods are particularly useful for non-volatile or thermally labile compounds. The separation is based on the compound's affinity for the stationary phase (column) and the mobile phase.

For a polar compound like this compound, reversed-phase HPLC or UPLC would be a suitable approach. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound can be adjusted by changing the composition of the mobile phase.

While specific HPLC or UPLC methods for this compound are not described in the available scientific reports, a typical method development would involve selecting an appropriate column and optimizing the mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time. A UV detector would be suitable for detection, given the presence of the carbonyl chromophore. The use of fluorinated stationary phases in HPLC has also been explored for the separation of fluorinated compounds, potentially offering different selectivity compared to traditional C18 columns. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Chloro 4,4,4 Trifluorobutan 2 One

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. While direct DFT studies on 1-chloro-4,4,4-trifluorobutan-2-one are not available in the current literature, we can predict its characteristics based on studies of similar compounds.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT studies would be crucial for understanding its geometry, stability, and the distribution of electron density. In the absence of specific studies on this molecule, we can hypothesize the outcomes based on general principles and studies on related ketones.

A DFT analysis would likely predict a staggered conformation to minimize steric hindrance between the bulky chlorine atom and the trifluoromethyl group. The strong electron-withdrawing nature of both the α-chloro and trifluoromethyl groups would significantly influence the electronic properties of the carbonyl group. This is a common feature in fluorinated ketones, where the fluorine atoms alter the molecule's reactivity. rsc.org

Table 1: Predicted Geometrical Parameters for this compound from Analogous DFT Studies

| Parameter | Predicted Value Range | Influence of Substituents |

| C=O Bond Length | 1.20 - 1.22 Å | Shortened due to inductive effect of halogens |

| C-Cl Bond Length | 1.75 - 1.78 Å | Typical for α-chloroketones |

| C-CF3 Bond Length | 1.52 - 1.55 Å | Standard for trifluoromethyl ketones |

| O=C-C-Cl Dihedral Angle | ~120° | Influenced by steric and electronic effects |

Note: These are predicted values based on general trends in related molecules and are not from direct experimental or computational data for this compound.

Molecular Orbital and Electron Density Analysis

The molecular orbital (MO) and electron density analysis of this compound would provide a deeper understanding of its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen and chlorine atoms. The LUMO is anticipated to be localized on the carbonyl carbon, making it a prime target for nucleophilic attack. The strong electron-withdrawing trifluoromethyl and chloro groups would lower the energy of the LUMO, thereby increasing the electrophilicity of the carbonyl carbon. Natural Bond Orbital (NBO) analysis, a common tool in computational chemistry, could further quantify the charge distribution and delocalization of electrons within the molecule. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Reaction Pathway Elucidation and Transition State Analysis

While no specific reaction pathways involving this compound have been computationally modeled, we can infer its likely reactivity from studies on α-chloroketones and trifluoromethyl ketones. acs.orgacs.org For instance, the Favorskii rearrangement is a characteristic reaction of α-haloketones. acs.org Computational studies on this rearrangement for other α-chloroketones have detailed the transition states and intermediates involved. acs.org A similar pathway could be anticipated for this compound under basic conditions.

Furthermore, reactions involving nucleophilic attack at the carbonyl carbon are expected to be a major pathway. Computational modeling could identify the transition state structures for such additions and determine the activation energy barriers, providing a quantitative measure of reactivity. The presence of the trifluoromethyl group can also influence reaction mechanisms, as seen in studies on other trifluoromethyl ketones. nih.govbeilstein-journals.org

Kinetic and Thermodynamic Predictions

Computational chemistry allows for the prediction of kinetic and thermodynamic parameters of reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy and Gibbs free energy of reaction, as well as the activation energy.

For a hypothetical reaction, such as the nucleophilic substitution of the chlorine atom, computational models could predict the rate constant and the equilibrium position. Such predictions are vital for understanding the feasibility and efficiency of a chemical transformation. Studies on the oxidation of fluorinated ketones have demonstrated the accuracy of such computational predictions. rsc.org

Table 2: Predicted Thermodynamic Data for a Hypothetical Nucleophilic Substitution on this compound

| Thermodynamic Parameter | Predicted Trend | Rationale |

| ΔH (Enthalpy of Reaction) | Exothermic | Formation of a more stable bond than C-Cl |

| ΔG (Gibbs Free Energy) | Negative (Spontaneous) | Favorable enthalpy and likely positive entropy change |

| Ea (Activation Energy) | Moderate | Depends on the nucleophile and solvent conditions |

Note: These are qualitative predictions based on general chemical principles and data from related reactions, not direct calculations for this compound.

Structure-Reactivity and Structure-Property Relationships

The chemical structure of this compound dictates its reactivity and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on adjacent carbons to the carbonyl group creates a unique electronic environment.

The electron-withdrawing nature of the halogens makes the α-protons more acidic than in a typical ketone, facilitating enolate formation under basic conditions. wikipedia.org This enhanced acidity is a key factor in reactions such as the haloform reaction. wikipedia.org The electrophilicity of the carbonyl carbon is also significantly increased, making it more susceptible to nucleophilic attack.

Structure-activity relationship (SAR) studies, often employed in drug design, could be informed by computational analysis of this and related molecules. nih.gov By systematically modifying the structure and calculating the resulting electronic and steric properties, a predictive model for reactivity could be developed. Theoretical investigations into the stereoselectivity of reactions involving similar complex molecules have shown that conformational preferences of reactive intermediates play a crucial role. nih.gov

Intermolecular Interactions

The intermolecular interactions of this compound are complex, primarily dictated by the presence of the highly electronegative fluorine and chlorine atoms, as well as the polar carbonyl group. These features allow for a range of non-covalent interactions that are crucial in determining the compound's physical properties and its interactions with other molecules.

Halogen Bonding: A significant and directional intermolecular interaction that can be anticipated for this molecule is halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov The chlorine atom in this compound can participate in halogen bonding, with the strength of this interaction being tunable by the molecular environment. nih.gov

Hydrogen Bonding: Although this compound does not possess a hydrogen bond donor, the oxygen of the carbonyl group and the fluorine atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, C=O···H and C-F···H hydrogen bonds can form. Computational studies on fluorinated ketones have highlighted the importance of such interactions, for instance in the stabilization of hydrate (B1144303) forms. nih.gov

Dipole-Dipole Interactions: The strong permanent dipole moment arising from the C=O, C-Cl, and C-F bonds will lead to significant dipole-dipole interactions, which will play a major role in the condensed phases of the substance.

Fluorine-Mediated Interactions: The trifluoromethyl group can also participate in specific intermolecular contacts. Theoretical and experimental charge density analyses have characterized interactions such as C–F⋯H–C and C–F⋯F–C. rsc.org These weak but significant interactions can influence the molecular packing in the solid state.

A summary of the potential intermolecular interactions involving this compound is provided in the table below, along with their estimated relative strengths based on general computational chemistry principles.

Table 2: Potential Intermolecular Interactions for this compound and Their Estimated Relative Strengths.

| Interaction Type | Donor/Acceptor in this compound | Estimated Relative Strength |

|---|---|---|

| Halogen Bonding | -Cl (donor) | Moderate |

| Hydrogen Bonding | C=O, -F (acceptors) | Moderate to Strong (with suitable donors) |

| Dipole-Dipole Interactions | Entire molecule | Moderate |

| C–F⋯H–C | -F (acceptor) | Weak |

| C–F⋯F–C | -F (donor/acceptor) | Weak |

Future Prospects and Emerging Research Frontiers for 1 Chloro 4,4,4 Trifluorobutan 2 One

Development of Novel and Efficient Synthetic Routes

Currently, dedicated and optimized synthetic routes for 1-Chloro-4,4,4-trifluorobutan-2-one are not extensively documented in publicly available literature. The development of novel and efficient synthetic pathways is, therefore, a crucial first step towards unlocking its full potential. General methods for the synthesis of α-chloroketones and trifluoromethyl ketones can provide a foundational basis for future research.

Potential synthetic strategies could involve the direct α-chlorination of 4,4,4-trifluorobutan-2-one. A variety of modern chlorinating agents and catalytic systems could be explored to achieve high selectivity and yield. Another approach could be the trifluoromethylation of a suitable chlorinated precursor. Advances in trifluoromethylation reactions, including the use of Ruppert-Prakash reagent (TMSCF3) or Togni's reagents, offer promising avenues. organic-chemistry.org Furthermore, the development of asymmetric synthetic routes to produce enantiomerically pure this compound would be highly valuable, particularly for applications in chemical biology and medicinal chemistry.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Reagents | Key Considerations |

| α-Chlorination | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), Trichloroisocyanuric acid (TCCA) | Catalyst selection for regioselectivity, reaction conditions to avoid side reactions. |

| Trifluoromethylation | Ruppert-Prakash reagent (TMSCF₃), Togni's reagents, Fluoroform-derived reagents | Nature of the chlorinated precursor, catalyst system, control of reaction stoichiometry. organic-chemistry.orgbeilstein-journals.org |

| From Diazoketones | Reaction of a trifluoromethyl-containing diazoketone with a chlorine source | Handling of potentially explosive diazomethane (B1218177) precursors. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is anticipated to be diverse due to the presence of multiple reactive sites. The α-chloro position is susceptible to nucleophilic substitution, while the carbonyl group can undergo a variety of addition and condensation reactions. The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it more electrophilic.

A notable example of its reactivity is documented in a US patent, where this compound is used as a key building block in the synthesis of a substituted thiazole (B1198619). Specifically, it is reacted with ethyl carbamothioylformate in ethanol (B145695) to yield ethyl 4-(2,2,2-trifluoroethyl)thiazole-2-carboxylate. orgsyn.org This Hantzsch-type thiazole synthesis demonstrates the utility of the compound in constructing heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Future research should aim to explore a wider range of reactions, including:

Nucleophilic Substitutions: Investigating reactions with various nucleophiles (e.g., amines, thiols, azides) to create a library of new trifluoromethyl-containing compounds.

Condensation Reactions: Exploring aldol-type and Knoevenagel condensations to form more complex carbon skeletons.

Reductive and Oxidative Transformations: Studying the reduction of the ketone or the oxidation of the α-chloro position to access different functional groups.

Cycloaddition Reactions: Investigating its potential as a dienophile or dipolarophile in cycloaddition reactions to form novel cyclic and heterocyclic systems.

A summary of a documented reaction is provided in the table below:

| Reactants | Product | Reaction Type | Reference |

| This compound, Ethyl carbamothioylformate | Ethyl 4-(2,2,2-trifluoroethyl)thiazole-2-carboxylate | Hantzsch thiazole synthesis | orgsyn.org |

Integration into Advanced Functional Materials Synthesis

The unique properties imparted by the trifluoromethyl group, such as high thermal stability, lipophilicity, and metabolic stability, make trifluoromethyl-containing compounds attractive for materials science applications. This compound could serve as a valuable building block for the synthesis of advanced functional materials.

Potential areas of exploration include:

Fluorinated Polymers: Incorporation of this ketone into polymer backbones or as a side chain could lead to materials with tailored properties, such as enhanced thermal resistance, chemical inertness, and specific optical or electronic characteristics.

Liquid Crystals: The polarity and rigid structure that can be derived from this building block might be beneficial in the design of novel liquid crystalline materials.

Functional Dyes and Pigments: The electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the photophysical properties of chromophores, potentially leading to new dyes and pigments with specific absorption and emission characteristics.

Cross-Disciplinary Applications in Chemical Biology and Material Science

The intersection of chemical biology and material science offers exciting opportunities for this compound. The trifluoromethyl ketone moiety is a known pharmacophore and can act as a covalent inhibitor of certain enzymes.

Future research in this area could focus on:

Enzyme Inhibitors: Designing and synthesizing derivatives of this compound as potential inhibitors for various enzyme classes, such as proteases and esterases. The α-chloro atom provides a reactive handle for covalent modification of active site residues.

Chemical Probes: Developing chemical probes based on this scaffold to study biological processes. The trifluoromethyl group can serve as a useful label for ¹⁹F NMR spectroscopy, allowing for the non-invasive monitoring of the probe's interaction with biological targets.

Biofunctional Materials: Creating materials that incorporate this compound or its derivatives to interact with biological systems. For example, surface modification of materials with these molecules could be used to modulate protein adsorption or cellular adhesion.

The development of such cross-disciplinary applications will heavily rely on a deeper understanding of the compound's reactivity and the establishment of robust synthetic routes.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4,4,4-trifluorobutan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or fluorination reactions. A plausible route involves:

Chlorination : Introduce chlorine at the C1 position of a butanone precursor (e.g., using SOCl₂ or PCl₅).

Trifluoromethylation : Fluorinate the terminal methyl group (C4) using agents like SF₄ or Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions .

Optimization Tips :

- Control reaction temperature (e.g., 0–25°C) to minimize side reactions.

- Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates.

- Monitor progress via <sup>19</sup>F NMR to track fluorination efficiency.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for ventilation due to volatile chloro/fluoro byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- Spectroscopy :

- Crystallography : X-ray diffraction can resolve bond angles and confirm the ketone geometry.

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The -CF₃ group exerts strong electron-withdrawing effects, polarizing the carbonyl and activating the α-chlorine for substitution.

- Kinetic vs. Thermodynamic Control :

- In polar solvents (e.g., DMF), SN2 mechanisms dominate at the C1 position.

- Steric hindrance from -CF₃ may favor elimination (e.g., HCl) under high temperatures.

- Analysis : Use HPLC to quantify substitution vs. elimination products .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess frontier molecular orbitals (FMOs) and electrostatic potential surfaces.

- Solvent Effects : Apply PCM models to simulate reactivity in different solvents.

- InChI Key : Use

HXAOUYGZEOZTJO-UHFFFAOYSA-N(from analogous compounds) to cross-validate computational results .

Q. How can derivatives of this compound be designed for applications in materials science?

Methodological Answer:

- Functionalization :

- Grignard Reactions : Add aryl/alkyl groups to the carbonyl (e.g., forming alcohols or tertiary carbinols).

- Cross-Coupling : Use Pd catalysts to introduce heterocycles at the chloro position.

- Case Study : Cyclohexyl derivatives (e.g., 1-Cyclohexyl-4,4,4-trifluorobutan-2-one) exhibit enhanced thermal stability for polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.